ethyl 4-(cyclopentyl(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate
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Overview
Description
Ethyl 4-(cyclopentyl(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate is a useful research compound. Its molecular formula is C21H28N4O3 and its molecular weight is 384.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Polyazanaphthalenes Synthesis : Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been converted into various derivatives including pyrazole, isoxazoline, and pyridine derivatives through reactions with different nucleophilic reagents, highlighting the versatility of such structures in synthetic organic chemistry (Harb et al., 1989).
Trifluoromethyl Heterocycles : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles, utilizing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions. This demonstrates the chemical flexibility of ethyl-substituted compounds in generating diverse heterocyclic structures (Honey et al., 2012).
Novel Pyrazole Derivatives : A novel approach to synthesizing substituted pyrazole via a 3+2 annulation method has been described, showcasing the strategic manipulation of ethyl-substituted precursors to achieve targeted heterocyclic compounds. The synthesized compounds were further analyzed for their structural and antioxidant properties, underscoring their potential applications in medicinal chemistry (Naveen et al., 2021).
Mechanism of Action
Target of Action
It’s known that pyrrolopyrazine derivatives, which share a similar structure with the compound, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds, it is likely that multiple pathways are affected, leading to downstream effects such as inhibition of microbial growth, reduction of inflammation, or inhibition of tumor growth .
Result of Action
Based on the biological activities associated with similar compounds, the effects could include inhibition of microbial growth, reduction of inflammation, or inhibition of tumor growth .
Properties
IUPAC Name |
ethyl 4-[cyclopentyl-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]amino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-2-28-21(27)8-7-20(26)25(18-5-3-4-6-18)16-15-24-14-11-19(23-24)17-9-12-22-13-10-17/h9-14,18H,2-8,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTZGZISVQYMIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N(CCN1C=CC(=N1)C2=CC=NC=C2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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